molecular formula C17H12INO5 B2908153 2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile CAS No. 1094048-77-7

2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile

Cat. No. B2908153
CAS RN: 1094048-77-7
M. Wt: 437.189
InChI Key: HSRMHXWCTRFVHK-NYYWCZLTSA-N
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Description

2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile (CHEBI:92618) is classified as a chalcone , a type of organic compound. Its chemical formula is C17H12INO5 , and it has an average mass of 437.186 Da . The compound exhibits intriguing structural features, combining aromatic rings, hydroxyl groups, and a nitrile functional group .


Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry reactions. While I don’t have specific synthetic pathways for this exact compound, chalcones are often synthesized through Claisen-Schmidt condensation or aldol condensation reactions. These methods allow the combination of an aromatic aldehyde or ketone with an aromatic ketone or aldehyde, leading to the formation of the chalcone backbone .


Molecular Structure Analysis

  • Nitrile Group : The nitrile functional group (C≡N) at the end of the molecule .

Chemical Reactions Analysis

  • Oxidation and Reduction : Chalcones can undergo oxidation or reduction reactions .

Physical And Chemical Properties Analysis

  • Stability : Consider stability under light, heat, and moisture conditions .

Mechanism of Action

The specific mechanism of action for this compound depends on its biological context. Chalcones exhibit diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. They may interact with cellular enzymes, receptors, or signaling pathways .

Safety and Hazards

  • Environmental Impact : Evaluate its impact on the environment .

Future Directions

  • Drug Development : Assess its suitability for drug development .

properties

IUPAC Name

2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRMHXWCTRFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile
Reactant of Route 2
2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile
Reactant of Route 3
2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile
Reactant of Route 4
2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile
Reactant of Route 5
2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile
Reactant of Route 6
2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile

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